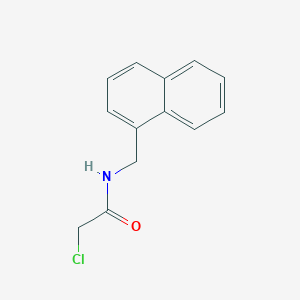
2-chloro-N-(3-chlorophenyl)propanamide
Descripción general
Descripción
2-chloro-N-(3-chlorophenyl)propanamide is a chemical compound with the molecular formula C9H9Cl2NO and a molecular weight of 218.080 . It is a propanamide derivative, which means it contains a functional group consisting of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon atom .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-(3-chlorophenyl)propanamide consists of a propanamide backbone with chlorine atoms substituted at the 2nd position of the propane chain and the 3rd position of the phenyl ring . The IUPAC Standard InChIKey for this compound is RMICMLBMAQRUJI-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
Anti-Inflammatory Properties
2-Chloro-N-(3-chlorophenyl)propanamide: is structurally related to ibuprofen , a well-known nonsteroidal anti-inflammatory drug (NSAID). Researchers have explored its potential as an anti-inflammatory agent. By inhibiting cyclooxygenase (COX1 and COX2) enzymes, it may reduce inflammation, pain, and fever .
Analgesic Effects
In addition to its anti-inflammatory properties, this compound may act as a central analgesic. Its structural modifications could enhance its pain-relieving effects .
Antifungal Activity
Studies have investigated the antifungal potential of 2-chloro-N-(3-chlorophenyl)propanamide . Understanding its mechanism of action against fungal pathogens could lead to novel antifungal therapies .
Smooth Muscle Cell Mitogenesis Inhibition
The compound’s impact on smooth muscle cell growth has been explored. Inhibiting mitogenesis in these cells could have implications for cardiovascular health and tissue repair .
Bio-Functional Hybrid Molecules
Researchers have synthesized derivatives by combining 2-chloro-N-(3-chlorophenyl)propanamide with other bioactive compounds. For instance, the hybrid molecule (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide was obtained by reacting it with naproxen . Such hybrids may exhibit unique properties .
Chlorine-Containing Drugs
Chlorine is a common heteroatom in medicines. Over 250 approved chlorine-containing drugs exist, including chloramphenicol , chloroquine , and chlorambucil . These compounds serve as antibacterial antibiotics, antimalarials, and anticancer agents, respectively .
Pharmacokinetic Considerations
Substituting hydrogen atoms with chlorine can significantly impact drug potency and pharmacokinetics. Investigating how this modification affects clearance, half-life, and in vivo drug exposure is crucial .
Safety and Hazards
While specific safety and hazard information for 2-chloro-N-(3-chlorophenyl)propanamide is not available, compounds of similar structure have been associated with various hazard statements including H302, H312, H315, H319, H332, and H335 . These statements suggest potential hazards related to harmful ingestion, skin and eye irritation, and respiratory irritation .
Propiedades
IUPAC Name |
2-chloro-N-(3-chlorophenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO/c1-6(10)9(13)12-8-4-2-3-7(11)5-8/h2-6H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMICMLBMAQRUJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901284252 | |
| Record name | 2-Chloro-N-(3-chlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901284252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21262-06-6 | |
| Record name | 2-Chloro-N-(3-chlorophenyl)propanamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21262-06-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-N-(3-chlorophenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901284252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(3-chlorophenyl)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Bis(1,4-dioxa-9-azadispiro[4.1.4.3]tetradecane) oxalic acid](/img/structure/B3034648.png)
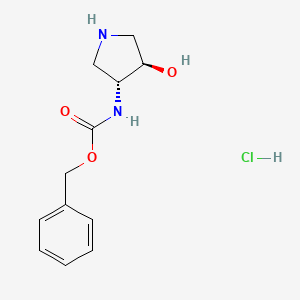

![6-amino-2-(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B3034653.png)
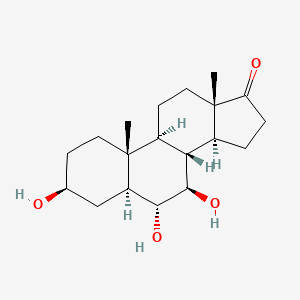
![6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile](/img/structure/B3034655.png)
![2-[(2,6-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B3034656.png)
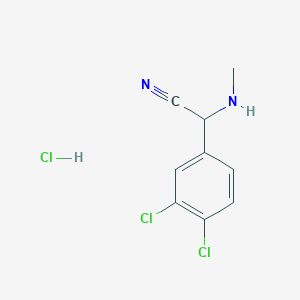
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3034658.png)
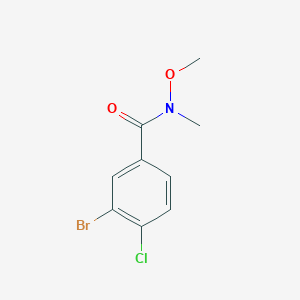
![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B3034662.png)
